N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine
CAS No.: 478529-44-1
Cat. No.: VC0196526
Molecular Formula: 13C8H1515NO6
Molecular Weight: 230.13
* For research use only. Not for human or veterinary use.
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine - 478529-44-1](/images/no_structure.jpg)
CAS No. | 478529-44-1 |
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Molecular Formula | 13C8H1515NO6 |
Molecular Weight | 230.13 |
IUPAC Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Chemical Properties and Structure
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is a stable isotope-labeled variant of N-acetylglucosamine featuring specific incorporation of heavier isotopes in its molecular structure. The compound has the following properties:
Physical and Chemical Characteristics
Property | Value |
---|---|
CAS Number | 478529-44-1 |
Molecular Formula | 13C8H1515NO6 |
Molecular Weight | 230.13 g/mol |
Appearance | White crystalline powder |
Product Category | Stable Isotopes |
Solubility | Water-soluble |
The compound's structure maintains the same chemical properties as standard N-acetylglucosamine but incorporates eight 13C atoms (two in the acetyl group and six in the glucosamine moiety) and one 15N atom, enabling its tracking through biological systems via advanced analytical techniques .
Isotopic Labeling Pattern
The isotopic labeling in this compound follows a specific pattern:
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The acetyl group contains two 13C atoms at positions 1 and 2
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The glucosamine backbone contains six 13C atoms (uniformly labeled)
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The nitrogen atom is enriched with 15N isotope
This specific labeling pattern allows researchers to follow the metabolic fate of different portions of the molecule separately, providing more nuanced information about biochemical transformations .
Applications in Research
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine serves as a critical tool in various research applications, particularly in the fields of metabolomics, glycobiology, and structural biology.
Metabolic Pathway Analysis
The compound's isotopic labeling makes it invaluable for studying metabolic pathways involving glucosamine derivatives. When introduced into biological systems, researchers can track the fate of individual atoms through complex biochemical networks. This approach has been particularly useful in:
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Glycoprotein biosynthesis studies
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Investigation of cell wall polysaccharide formation in bacteria
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Analysis of glycosylation pathways in mammalian cells
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Quantification of metabolic flux through the hexosamine biosynthetic pathway
NMR Spectroscopy Applications
The stable isotope labeling in N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine significantly enhances its utility in NMR spectroscopy. The incorporation of 13C and 15N enables:
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Improved sensitivity in NMR detection compared to natural abundance isotope levels
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Enhanced resolution of complex glycan structures through multi-dimensional NMR experiments
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Quantitative assessment of isotope enrichment at specific molecular positions
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Access to specialized NMR experiments that rely on isotope-isotope coupling
In specific research contexts, the level of 13C enrichment in the pyranose rings has been measured at 80-100%, while the 13C and 15N incorporation in the N-acetyl group typically ranges from 60-65% .
Mass Spectrometry Applications
Mass spectrometry offers another powerful analytical approach for leveraging the isotopic labeling in this compound:
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Distinct mass shifts enable tracking of metabolic transformations
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High-resolution mass spectrometry can confirm isotopic enrichment levels
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ESI-orbitrap-MS analysis reveals characteristic clusters of molecular ions reflecting the isotopic distribution
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Combined with NMR data, MS provides complementary information for comprehensive structural analysis
Synthesis and Production
The production of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine involves sophisticated synthetic processes to incorporate specific stable isotopes at designated positions within the molecule.
Synthetic Routes
While complete synthetic details are proprietary to manufacturers, the general approach typically involves:
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Starting with isotopically enriched precursors, particularly [U-13C6]glucose and compounds containing 15N
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Conversion of labeled glucose to glucosamine through microbial or enzymatic processes
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Selective acetylation of the amino group using 13C-enriched acetic anhydride
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Purification steps to ensure high isotopic purity and chemical homogeneity
Industrial Production Considerations
The commercial production of this isotopically labeled compound faces several challenges:
Challenge | Consideration |
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Precursor Availability | Requires reliable sources of high-purity 13C and 15N precursors |
Isotopic Dilution | Manufacturing processes must minimize dilution with natural abundance isotopes |
Purification | Specialized techniques needed to ensure isotopic and chemical purity |
Quality Control | Advanced analytical methods required to verify isotopic enrichment patterns |
Cost Factors | High production costs due to expensive isotope-enriched starting materials |
These considerations contribute to the specialized nature and relatively high cost of the compound for research applications .
Biological Significance
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine has particular relevance in understanding fundamental biological processes.
Role in Glycosylation Studies
Glycosylation represents one of the most important post-translational modifications of proteins, impacting their function, stability, and interactions. This labeled compound enables:
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Tracking the incorporation of N-acetylglucosamine into glycoproteins
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Studying the dynamics of protein O-GlcNAcylation, a regulatory mechanism implicated in various diseases
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Investigating the balance between different glycosylation pathways under various physiological conditions
Applications in Hyaluronan Research
Hyaluronan (HA) is a critical glycosaminoglycan in the extracellular matrix of connective tissues. N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine has been employed to:
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Produce isotopically labeled hyaluronan for structural studies
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Generate labeled disaccharide units (ΔHA2) through enzymatic digestion with chondroitinase ABC
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Facilitate detailed NMR studies of hyaluronan-protein interactions
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Enable quantitative assessment of isotopically labeled glycans
Analytical Methods
The full utility of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine depends on sophisticated analytical techniques that can detect and measure its isotopic signatures.
NMR Spectroscopy Techniques
NMR spectroscopy provides detailed information about the compound's structure and isotopic enrichment:
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1H NMR with 13C or 15N decoupling can distinguish between isotopically labeled and unlabeled portions
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2D experiments like 1H,13C-HSQC, 1H,15N-HSQC, and 1H,13C-HMBC enable complete spectral assignment
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The amide proton region (δ 8.0–8.5 ppm) and methyl protons (δ 1.8–2.1 ppm) of the N-acetyl group provide characteristic signals
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Quantitative 13C NMR permits direct measurement of isotopic enrichment at each carbon position
Mass Spectrometry Approaches
Mass spectrometry complements NMR data with high sensitivity and specificity:
Technique | Primary Information Obtained |
---|---|
1D 1H NMR | Proton resonances with coupling to 13C and 15N |
2D 1H,13C-HSQC | Carbon-proton correlations |
2D 1H,15N-HSQC | Nitrogen-proton correlations |
ESI-MS | Molecular weight and isotopic distribution |
Orbitrap-MS | High-resolution isotopic patterns |
Comparison with Related Compounds
Understanding the position of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine within the broader family of labeled glucosamine derivatives provides important context.
Other Isotopically Labeled Variants
Several related compounds with different labeling patterns serve complementary research purposes:
Compound | Labeling Pattern | Primary Applications |
---|---|---|
N-Acetyl-D-[ul-13C6;15N]glucosamine | Uniform 13C labeling in glucosamine, 15N in amino group | Metabolic pathway studies, simpler NMR spectra |
N-[13C2]acetyl-D-glucosamine | 13C labeling only in acetyl group | Acetyl group metabolism studies |
D-[15N]glucosamine | 15N labeling only | Amino sugar metabolism |
N-Acetyl-D-[ul-13C6]glucosamine | Uniform 13C labeling without 15N | Applications not requiring nitrogen tracking |
The specific compound N-Acetyl-D-[ul-13C6;15N]glucosamine lacks the 13C labeling in the acetyl group that is present in N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine, making it less versatile for certain metabolic studies .
Advantages of Specific Labeling Pattern
The particular labeling pattern in N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine offers distinct advantages:
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Enables differentiation between metabolic fates of the acetyl group versus the glucosamine backbone
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Permits tracking of both carbon and nitrogen atoms simultaneously
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Allows detection of specific enzymatic activities (deacetylation, isomerization, etc.)
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Facilitates more complex NMR experiments through specific coupling patterns
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